molecular formula C11H23NO5 B2396704 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate CAS No. 13139-15-6; 139115-92-7; 16937-99-8; 200936-87-4; 200937-17-3; 200937-21-9; 64727-35-1

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate

Cat. No.: B2396704
CAS No.: 13139-15-6; 139115-92-7; 16937-99-8; 200936-87-4; 200937-17-3; 200937-21-9; 64727-35-1
M. Wt: 249.307
InChI Key: URQQEIOTRWJXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate, also known as tert-butoxycarbonyl-DL-leucine monohydrate, is a derivative of the amino acid leucine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has the molecular formula C11H21NO4·H2O and a molecular weight of 249.31 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate is synthesized through the reaction of DL-leucine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction typically occurs in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate undergoes several types of chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding DL-leucine.

    Coupling Reactions: It reacts with other amino acids or peptides in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form peptide bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling Reactions: DCC or N,N’-diisopropylcarbodiimide (DIC) are frequently used as coupling agents.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products

    Hydrolysis: DL-leucine

    Coupling Reactions: Peptides with Boc-DL-leucine as a residue

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: It is a key intermediate in the synthesis of peptides and proteins.

    Drug Development: Used in the development of peptide-based drugs and therapeutic agents.

    Biological Studies: Employed in studies involving protein structure and function.

    Industrial Applications: Utilized in the production of various biochemical products.

Mechanism of Action

The primary function of 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate is to protect the amino group of leucine during chemical reactions. The Boc group prevents unwanted side reactions, allowing for selective modification of other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group.

Comparison with Similar Compounds

Similar Compounds

    Boc-L-leu-OH H2O: The L-isomer of 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate, used similarly in peptide synthesis.

    Boc-D-leu-OH H2O: The D-isomer, also used in peptide synthesis but with different stereochemistry.

    Fmoc-DL-leu-OH: Another protecting group variant used in peptide synthesis.

Uniqueness

This compound is unique due to its racemic mixture of D- and L-leucine, providing versatility in peptide synthesis. Its Boc protecting group is also widely preferred for its stability and ease of removal under mild conditions .

Properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQQEIOTRWJXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660403
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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